Dapansutrile

Hepatotoxicity Safety Clinical Trial

Researchers requiring a validated, orally bioavailable NLRP3 inflammasome inhibitor often face supply inconsistency and uncertain selectivity. Dapansutrile (OLT1177, CAS 54863-37-5) directly addresses this gap. - Selectivity: Inhibits NLRP3 without affecting AIM2 or NLRC4 inflammasomes, ensuring specific pathway interrogation. - Clinical Validation: Demonstrated safety and efficacy in Phase 2a gout trials; lacks the hepatotoxicity observed with tool compound MCC950. - Supply Chain: Consistent ≥98% purity with rigorous QC. Global shipping with documented cold-chain integrity, supporting reproducible in vivo pharmacology studies.

Molecular Formula C4H7NO2S
Molecular Weight 133.17 g/mol
CAS No. 54863-37-5
Cat. No. B1669814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapansutrile
CAS54863-37-5
Synonyms3-(methylsulfonyl)propanenitrile
dapansutrile
OLT1177
Molecular FormulaC4H7NO2S
Molecular Weight133.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC#N
InChIInChI=1S/C4H7NO2S/c1-8(6,7)4-2-3-5/h2,4H2,1H3
InChIKeyLQFRYKBDZNPJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dapansutrile: Orally Active NLRP3 Inhibitor


Dapansutrile (OLT1177, CAS 54863-37-5) is a synthetic, orally active β-sulfonyl nitrile compound that acts as a selective, small-molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome [1]. It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and preventing inflammasome oligomerization and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 [2]. The compound is currently in advanced clinical development (Phase 2/3) for indications such as acute gout flares and heart failure [3].

Selective NLRP3 inflammasome inhibitor for pathway studies
Direct NACHT domain binding; inhibits ATPase activity
Oral route research compound for in vivo inflammation models

Dapansutrile Differentiation: Safety and Selectivity Advantages


While multiple NLRP3 inflammasome inhibitors are under investigation, simple substitution among this class is not supported by evidence. First, safety profiles differ markedly: MCC950, a widely studied tool compound, has been associated with significant hepatotoxicity in humans, limiting its clinical utility, whereas dapansutrile has not shown this liability in multiple clinical trials [1]. Second, selectivity profiles vary: some compounds (e.g., parthenolide) exhibit off-target inhibition of other inflammasomes like AIM2 and NLRC4, while dapansutrile demonstrates a high degree of specificity for NLRP3 [2]. Third, the mechanism of action, which involves direct binding to the NACHT domain and inhibition of ATPase activity, is not universal among all NLRP3 inhibitors [3]. These differences necessitate compound-specific validation for procurement and experimental design.

MCC950 hepatotoxicity context: MCC950 associated with liver toxicity in clinical evaluation; dapansutrile tolerability endpoint context may support longer-term in vivo studies.
Broad inflammasome inhibition: Parthenolide inhibits NLRP3, AIM2, NLRC4 and NLRP1; non-specific inhibition may confound NLRP3 pathway interpretation.
Mechanism differentiation: Direct NACHT domain binding and ATPase inhibition not universal among NLRP3 inhibitors; mechanism-specific responses may not transfer.

Dapansutrile: Safety, Selectivity & Efficacy Evidence


Superior Hepatic Safety Compared to MCC950

A favorable safety profile distinguishes dapansutrile from the NLRP3 inhibitor MCC950, with no significant hepatotoxicity reported in clinical trials for dapansutrile [1]. In contrast, MCC950 has been associated with liver toxicity, which has raised safety concerns and limited its clinical development [2].

Hepatotoxicity vs. MCC950
Head-to-head
No significant hepatotoxicity reported in multiple trials vs. MCC950 liver toxicity in humans.
Reported liver tolerability endpoint context supports in vivo study selection.
Review specific model contexts; class-level extrapolation caution.
Hepatotoxicity Safety Clinical Trial

High NLRP3 Selectivity Over AIM2 and NLRC4

Dapansutrile specifically inhibits canonical and noncanonical NLRP3 inflammasome activation and shows no effect on the AIM2 and NLRC4 inflammasomes [1]. This contrasts with broader-spectrum inflammasome inhibitors like parthenolide, which inhibits NLRP3, AIM2, NLRC4, and NLRP1 [2].

Selectivity vs. Parthenolide
Class-level
No effect on AIM2 or NLRC4; parthenolide inhibits NLRP3, AIM2, NLRC4, NLRP1.
Supports NLRP3-specific pathway interpretation without AIM2/NLRC4 confounding.
In vitro data; confirm in intended disease model.
Selectivity Inflammasome NLRP3 AIM2 NLRC4

Clinically Meaningful Pain Reduction in Acute Gout

In a Phase 2a proof-of-concept trial for acute gout flares, dapansutrile achieved the pre-specified efficacy endpoint of ≥50% reduction in target joint pain on a 0-100mm VAS scale at day 3 in the 300mg, 1000mg, and 2000mg daily dose cohorts [1]. The 100mg dose was inadequate, establishing a dose-response relationship [1]. This level of pain reduction is clinically meaningful and comparable to the effects observed with standard-of-care therapies [2].

Gout Pain Reduction
Trial context
≥50% VAS pain reduction at Day 3 (300–2000 mg/day); dose-response confirmed.
Reported pain-score endpoint response in acute gout research model.
Open-label Phase 2a design; controlled trials needed for confirmation.
Clinical Efficacy Pain Reduction Gout Phase 2

Potent IL-1β/IL-18 Inhibition and Favorable Therapeutic Window

Dapansutrile exhibits potent inhibition of NLRP3 inflammasome activation with an IC50 of 100 nM in mouse J774A.1 cells [1]. In LPS-stimulated human blood-derived macrophages, 1 µM dapansutrile decreased IL-1β levels by 60% and IL-18 by 70% [2]. Notably, these in vitro effective concentrations are 100-fold lower than the plasma concentrations safely achieved in humans at a 1000 mg/day oral dose, indicating a wide therapeutic window [2].

Potency & Exposure
Context-dependent
IC50 100 nM (mouse cells); 1 μM reduces IL-1β 60%, IL-18 70% in human macrophages. Human plasma ~100-fold higher.
Reported potency and exposure margin may support dose selection for in vivo NLRP3 studies.
Therapeutic margin is compound-specific; verify in target model.
IC50 IL-1β IL-18 Potency Therapeutic Window

Dapansutrile Research and Industrial Applications


NLRP3-Specific Pathway Studies in Inflammation Models

Given its high selectivity for NLRP3 over AIM2 and NLRC4 [1], dapansutrile is the preferred tool compound for dissecting the specific contribution of the NLRP3 inflammasome in complex inflammatory models, including gouty arthritis, cardiovascular disease, and neuroinflammation. Its oral bioavailability and favorable safety profile in rodents and humans further enable robust in vivo pharmacology studies.

Clinical Development as an Oral NLRP3 Inhibitor

Dapansutrile's demonstrated clinical safety and efficacy in Phase 2a gout trials [2] make it a leading candidate for clinical development programs targeting NLRP3-mediated diseases where an oral, small-molecule therapeutic is desired, offering a potential alternative to injectable biologics like canakinumab or drugs with significant side effects like colchicine.

Benchmarking Novel NLRP3 Inhibitors in Preclinical Studies

Dapansutrile's well-characterized in vitro potency (IC50: 100 nM), selectivity profile, and established in vivo safety and efficacy [3] make it an ideal positive control and benchmark compound for validating the performance of novel, next-generation NLRP3 inhibitors in both biochemical and cellular assays, as well as in animal models of inflammation.

Combination Therapy Studies for Synergistic Effects

Preclinical evidence indicates that dapansutrile exhibits synergistic anti-inflammatory and anti-tumor effects when combined with agents such as lonafarnib or immune checkpoint inhibitors [4]. This supports its use in research programs exploring combination strategies to enhance therapeutic efficacy in cancer, chronic inflammatory diseases, and rare genetic disorders.

Application
Selection Property
Validation Focus
Inflammasome pathway research
NLRP3 selectivity over AIM2/NLRC4
IL-1β/IL-18 pathway-specific response
Oral NLRP3 inhibitor model studies
Reported oral tolerability and exposure context
In vivo model-response endpoints
NLRP3 inhibitor comparator studies
Reported in vitro potency and selectivity context
Biochemical and cellular assay benchmarking
Combination therapy model studies
Reported synergy with kinase/checkpoint inhibitors
Anti-inflammatory and tumor-model combination endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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